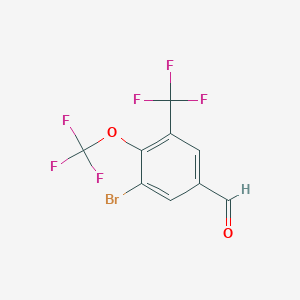
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3BrF6O2 and a molecular weight of 335.02 g/mol . This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzaldehyde core. It is primarily used in research and development within the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing specialized reagents and catalysts.
Chemical Reactions Analysis
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde include:
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde
- 3-Bromo-4-(trifluoromethoxy)phenol
- 3-Bromo-4-(trifluoromethoxy)aniline
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Biological Activity
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF6O. This compound is notable for its unique structural features, including a bromine atom and multiple trifluoromethyl groups, which significantly influence its biological activity. The trifluoromethoxy and trifluoromethyl substituents are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in medicinal chemistry.
- Molecular Formula : C8H4BrF6O
- Molecular Weight : 305.02 g/mol
- IUPAC Name : this compound
- CAS Number : 1980063-84-0
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances binding interactions with proteins, potentially increasing the compound's inhibitory effects on specific enzymes or receptors.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition. For example, studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. The mechanism often involves the compound binding to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity .
Anticancer Activity
In recent studies, compounds similar to this compound have shown promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry investigated a series of trifluoromethyl-substituted benzaldehydes for their ability to inhibit specific kinases involved in cancer progression. The results indicated that the presence of trifluoromethoxy groups significantly increased inhibitory potency compared to non-fluorinated analogs .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of various fluorinated benzaldehydes, including this compound. It was found that compounds with trifluoromethoxy substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 3-Bromo-5-trifluoromethylbenzaldehyde | High | Moderate | Low |
| 5-Trifluoromethoxy-2-bromobenzaldehyde | Low | High | High |
Properties
Molecular Formula |
C9H3BrF6O2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H |
InChI Key |
WRLXXNOKLCWFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















